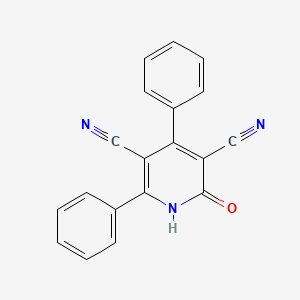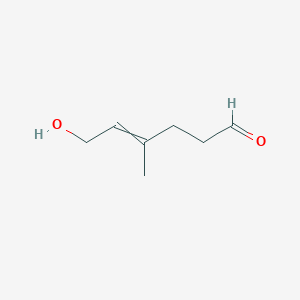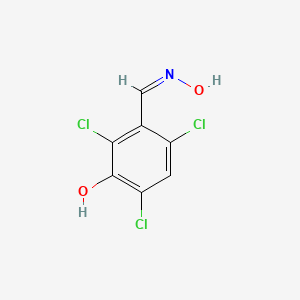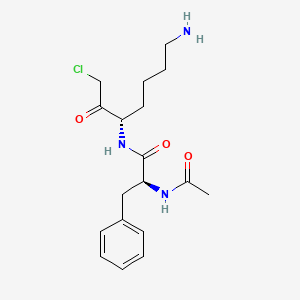
Acetylphenyl-alanyl-lysine chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylphenyl-alanyl-lysine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. It is often used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is reactive and allows it to form covalent bonds with specific amino acid residues in proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylphenyl-alanyl-lysine chloromethyl ketone typically involves multiple steps, starting from basic organic compounds. The process includes the formation of peptide bonds between phenylalanine, alanine, and lysine, followed by the introduction of the chloromethyl ketone group. The reaction conditions often require the use of protecting groups to prevent unwanted reactions and the use of specific reagents to introduce the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of the compound. The use of automated synthesizers and high-purity reagents ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetylphenyl-alanyl-lysine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles such as amino acid residues in proteins.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amino acids and other protein residues.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from reactions with this compound are typically covalently modified proteins. These modifications can inhibit the activity of specific enzymes, making the compound useful for studying enzyme mechanisms.
Wissenschaftliche Forschungsanwendungen
Acetylphenyl-alanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and the behavior of reactive intermediates.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications as a protease inhibitor, particularly in the treatment of diseases involving dysregulated protease activity.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of acetylphenyl-alanyl-lysine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl group and specific amino acid residues in target proteins. This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The compound is particularly effective against serine proteases, which have a nucleophilic serine residue in their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tosyl phenylalanyl chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.
Nα-Tosyl-L-lysine chloromethyl ketone: Inhibits trypsin-like serine proteinases and has a similar structure but different target specificity.
Uniqueness
Acetylphenyl-alanyl-lysine chloromethyl ketone is unique in its combination of amino acid residues and the presence of the chloromethyl ketone group. This combination allows for specific interactions with a wide range of proteases, making it a versatile tool in biochemical research.
Eigenschaften
CAS-Nummer |
76157-63-6 |
|---|---|
Molekularformel |
C18H26ClN3O3 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H26ClN3O3/c1-13(23)21-16(11-14-7-3-2-4-8-14)18(25)22-15(17(24)12-19)9-5-6-10-20/h2-4,7-8,15-16H,5-6,9-12,20H2,1H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 |
InChI-Schlüssel |
NFWHCRXYRQNWPY-HOTGVXAUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
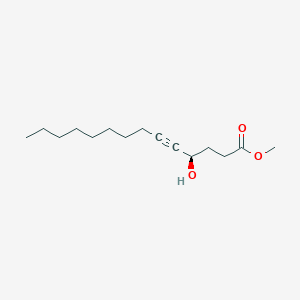
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
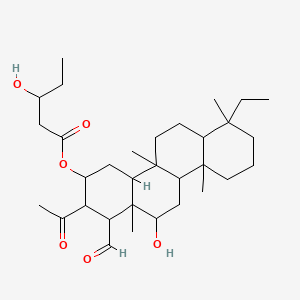
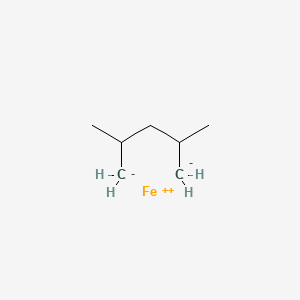
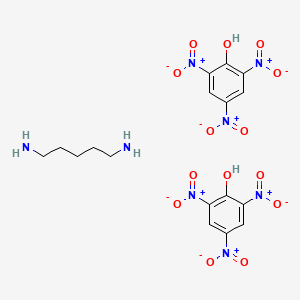

![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
